![molecular formula C21H28N4O4 B13489645 N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide CAS No. 2694728-38-4](/img/structure/B13489645.png)
N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is a complex organic compound that features a diazirine ring, an alkyne group, and a hydroxamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 3-(but-3-yn-1-yl)-3H-diazirine: This intermediate can be synthesized by reacting but-3-yn-1-ol with diazirine precursors under specific conditions.
Formation of the ethoxyphenyl derivative: The diazirine intermediate is then reacted with 4-hydroxyphenyl ethyl ether to form the ethoxyphenyl derivative.
Coupling with octanediamide: The final step involves coupling the ethoxyphenyl derivative with octanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure scalability.
化学反应分析
Types of Reactions
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazirine ring can be reduced to form amine derivatives.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxamic acids.
科学研究应用
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide has a wide range of applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein interactions and protein-ligand binding.
Medicinal Chemistry: Investigated for its potential as an inhibitor of metalloproteases and other enzymes.
Biological Research: Employed in the study of cellular processes and signaling pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical probes.
作用机制
The compound exerts its effects primarily through its diazirine and hydroxamic acid moieties:
Diazirine Moiety: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bind to nearby biomolecules, facilitating the study of molecular interactions.
Hydroxamic Acid Moiety: Acts as a chelating agent for metal ions, inhibiting metalloproteases and other metalloenzymes by binding to their active sites.
相似化合物的比较
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is unique due to its combination of a diazirine ring, an alkyne group, and a hydroxamic acid moiety. This combination allows it to function as both a photo-crosslinking agent and a metalloprotease inhibitor, making it a versatile tool in chemical biology and medicinal chemistry.
属性
CAS 编号 |
2694728-38-4 |
|---|---|
分子式 |
C21H28N4O4 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
N-[4-[2-(3-but-3-ynyldiazirin-3-yl)ethoxy]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C21H28N4O4/c1-2-3-14-21(24-25-21)15-16-29-18-12-10-17(11-13-18)22-19(26)8-6-4-5-7-9-20(27)23-28/h1,10-13,28H,3-9,14-16H2,(H,22,26)(H,23,27) |
InChI 键 |
XBCMYLRETRDESQ-UHFFFAOYSA-N |
规范 SMILES |
C#CCCC1(N=N1)CCOC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


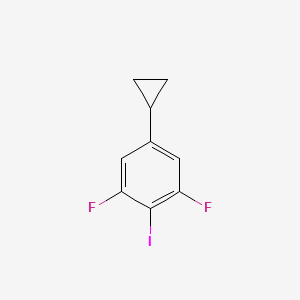
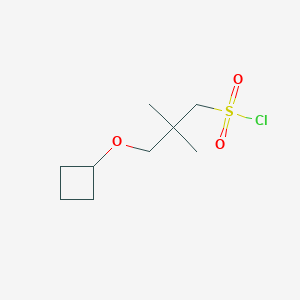
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)
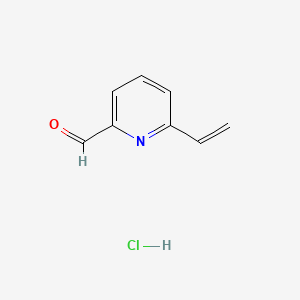

![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
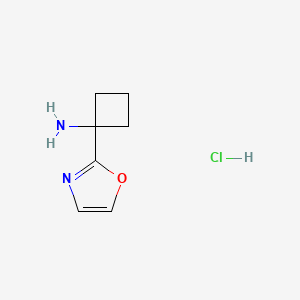
![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)

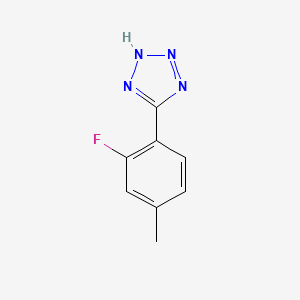
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
